molecular formula C₂₀H₃₀O₄ B1153498 n-Hexyl Sec-Hexyl Phthalate

n-Hexyl Sec-Hexyl Phthalate

Cat. No.: B1153498
M. Wt: 334.45
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hexyl Sec-Hexyl Phthalate is a phthalate ester compound of significant interest in toxicological and environmental health research. As a member of the phthalate family, which are widely used as plasticizers, its primary research value lies in its utility as a model compound for studying the effects of endocrine-disrupting chemicals (EDCs) . Phthalates are known to act as EDCs by interfering with hormonal pathways, including interactions with nuclear receptors such as the estrogen and androgen receptors, which can lead to disruptions in the hypothalamic-pituitary-gonadal (HPG) axis . Researchers utilize this compound to investigate its potential impact on reproductive health, including effects on steroidogenesis, gonadal function, and fetal development . Furthermore, studies on structurally similar phthalates have shown their relevance in metabolic syndrome research, where they may influence lipid accumulation and insulin resistance through pathways involving PPARγ and SREBP-1c . This reagent is therefore critical for in vitro and in vivo studies aimed at elucidating the molecular mechanisms of chemical-induced toxicity and for informing regulatory risk assessments of plasticizers. This product is strictly for research purposes in a controlled laboratory setting.

Properties

Molecular Formula

C₂₀H₃₀O₄

Molecular Weight

334.45

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Esterification Pathways for Phthalate (B1215562) Ester Synthesis

The formation of dihexyl phthalates from phthalic anhydride (B1165640) is a sequential process that occurs in two distinct stages. researchgate.net This pathway is characteristic of the synthesis of many phthalate diesters.

Monoester Formation : The first stage is a rapid, non-catalytic, and virtually irreversible reaction. Phthalic anhydride reacts with one molecule of a hexanol isomer (either n-hexanol or sec-hexanol) to open the anhydride ring, forming the corresponding mono-n-hexyl phthalate or mono-sec-hexyl phthalate. This initial reaction typically occurs at moderate temperatures, often below 100°C, as the anhydride dissolves in the alcohol. researchgate.net

Diester Formation : The second stage is a slower, reversible equilibrium reaction where the monoester reacts with a second hexanol molecule to form the final dihexyl phthalate diester, releasing a molecule of water. researchgate.netbiosynce.com To drive this reaction toward completion and achieve a high yield of the diester, a catalyst is required, and the water produced must be continuously removed from the reaction mixture. biosynce.comresearchgate.net

The efficiency of the second esterification step is highly dependent on the choice of catalyst. Catalysts significantly increase the reaction rate by lowering the activation energy. biosynce.com A variety of catalytic systems have been developed, ranging from traditional liquid acids to more advanced solid and reusable catalysts.

Brønsted Acids : Conventional acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are widely used due to their high activity and low cost. biosynce.comresearchgate.netresearchgate.net Methane sulphonic acid (MSA) is another effective catalyst in this category. researchgate.netresearchgate.net These catalysts provide protons (H⁺) that protonate the carbonyl group of the monoester, making it more susceptible to nucleophilic attack by the alcohol. biosynce.com However, they can sometimes lead to side reactions, such as the dehydration of the alcohol to form hexenes, and may cause coloration of the final product, necessitating extensive purification steps. researchgate.netbiosynce.com

Organometallic Catalysts : Titanate esters, particularly tetrabutyl titanate, are common catalysts in industrial phthalate production. researchgate.net These are considered less corrosive than strong acids and result in fewer by-products and a lighter-colored product. researchgate.net However, they generally require higher reaction temperatures to achieve comparable reaction rates to Brønsted acids. researchgate.netresearchgate.net Supported catalysts, such as tetrabutyl titanate on a TiO₂-Al₂O₃ carrier, have also been developed to enhance reusability and performance. researchgate.net

Solid Acid Catalysts : To overcome the separation and corrosion issues associated with liquid acid catalysts, various solid acid catalysts have been investigated. These include ion-exchange resins (e.g., Amberlyst-15) and zeolites. biosynce.com These materials possess acidic functional groups on a solid polymer or inorganic framework, offering milder reaction conditions that can minimize side reactions like alcohol dehydration. biosynce.com Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling.

Acidic Ionic Liquids : More recently, acid-functionalized ionic liquids, such as 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate, have been explored as environmentally friendly catalysts. researchgate.net These compounds act as both the solvent and the catalyst, exhibiting high catalytic activity. They can be easily separated from the product and reused multiple times without a significant loss of performance, offering a green alternative for phthalate synthesis. researchgate.net

Catalyst TypeExamplesAdvantagesLimitations
Brønsted AcidsSulfuric Acid, p-Toluenesulfonic Acid (p-TSA)High activity, low costCorrosive, difficult to separate, can cause side reactions and product coloration
Organometallic CatalystsTetrabutyl TitanateLow by-product formation, less product colorationRequires higher temperatures, higher cost than simple acids
Solid Acid CatalystsIon-Exchange Resins, ZeolitesEasily separated and recycled, milder conditions, fewer side reactionsPotentially lower activity than liquid acids, can be more expensive
Acidic Ionic Liquids[HSO₃-pmim][HSO₄]High activity, easily recycled, environmentally friendlyHigh initial cost

Achieving high conversion and selectivity in the synthesis of n-hexyl sec-hexyl phthalate requires precise control over several reaction parameters.

Temperature : The reaction temperature is a critical factor that influences both the reaction rate and the prevalence of side reactions. For syntheses using acid catalysts like sulfuric acid, a temperature range of 120-150°C is often recommended. biosynce.com This range provides a reasonable reaction rate while minimizing the dehydration of hexanol. biosynce.com For less reactive catalysts like tetrabutyl titanate, higher temperatures, potentially in the range of 205-215°C, may be necessary to achieve an optimal rate. researchgate.net

Reactant Ratio : The esterification of the monoester to the diester is a reversible reaction. According to Le Chatelier's principle, using an excess of one reactant—in this case, the hexanol mixture—can shift the equilibrium towards the products, thereby increasing the yield of the dihexyl phthalate. Molar ratios of phthalic anhydride to alcohol in the range of 1:2.3 to 1:2.4 have been reported as optimal in studies of similar phthalates. researchgate.net

Water Removal : The continuous removal of water as it is formed is essential for driving the reaction to completion. biosynce.com Industrially, this is often accomplished by azeotropic distillation, where an entraining agent like toluene (B28343) or xylene is used, or by utilizing the excess alcohol itself to form an azeotrope with water that can be distilled off. researchgate.net

Catalyst Concentration : The amount of catalyst used also impacts the reaction rate. For a given set of conditions, increasing the catalyst concentration will generally increase the rate of reaction up to a certain point. For example, a study using a supported titanate catalyst identified an optimal catalyst dosage of 0.3% relative to the weight of the reactants. researchgate.net

ParameterTypical Range/ConditionReason for Optimization
Temperature120-215°CBalances reaction rate against the potential for side reactions (e.g., alcohol dehydration).
Reactant Molar Ratio (Anhydride:Alcohol)1:2.1 - 1:2.5An excess of alcohol shifts the reaction equilibrium to favor product formation.
Water RemovalContinuous (e.g., azeotropic distillation)Prevents the reverse reaction (hydrolysis) and drives the process to completion.
Catalyst Dosage0.1% - 1.0% by weightEnsures a sufficient reaction rate without excessive cost or increased side reactions.

Industrial Production Context and Scale of Dihexyl Phthalates

Dihexyl phthalates, including the n-hexyl sec-hexyl isomer blend, are produced on a significant industrial scale. In the United States, the annual production of dihexyl phthalates exceeds one million pounds. osha.gov These compounds serve primarily as plasticizers, which are additives used to increase the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). Their applications include the manufacturing of vinyl flooring, as well as components in molding and coating plastisols. osha.gov

Investigative Studies on Derivatization and Analog Formation

While this compound is primarily an industrial end-product, academic research has explored the chemical transformations and derivatization of phthalate esters. These studies often focus on understanding metabolic pathways or creating new molecules from existing phthalate structures.

Environmental Occurrence and Distribution in Geochemical Compartments

Prevalence in Aquatic Systems

Direct measurements of n-Hexyl Sec-Hexyl Phthalate (B1215562) in freshwater environments were not found in the surveyed literature. Research on other phthalates, such as Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP), shows their common presence in surface waters. For instance, in the U-Tapao Canal in Southern Thailand, the total concentration of detected phthalate esters (PAEs) ranged from 1.44 to 12.08 µg/L. nih.gov In the middle-lower Hanjiang River in China, the total concentration of six common PAEs ranged from 592 to 2,750 ng/L in surface water. nih.gov

Table 1: Concentrations of Selected Phthalates in Freshwater Environments

Phthalate Location Concentration Range Reference
Total PAEs U-Tapao Canal, Thailand 1.44 - 12.08 µg/L nih.gov

This table presents data on general phthalate concentrations due to the absence of specific data for n-Hexyl Sec-Hexyl Phthalate.

Specific data on the concentration of this compound in marine ecosystems is not available in the reviewed literature. However, studies have detected other phthalates in these environments. In a study of coastal Alabama, USA, 15 different phthalates were detected in surface sediments, with total concentrations ranging from 0.02 to 3.37 µg/g. nih.gov Another study in two estuaries on the Basque coast of the Bay of Biscay identified several phthalates in sediment and water samples. researchgate.net

Table 2: Concentrations of Total Phthalates in Marine Sediments

Location Concentration Range (µg/g) Reference

This table presents data on general phthalate concentrations due to the absence of specific data for this compound.

There is no specific information available regarding the concentrations of this compound in wastewater treatment plants (WWTPs). However, various other phthalates are frequently detected. For example, in a study of five municipal sewage treatment plants, several phthalates were detected in the influent, with concentrations of Di-n-butyl phthalate (DBP) ranging from 2.36 to 6.84 μg L−1 and Di(2-ethylhexyl) phthalate (DEHP) from 1.42 to 7.17 μg L−1. frontiersin.org In another WWTP, the mean influent concentration of DEHP was 71.9 μg/L. epa.gov Phthalates are also found in sewage sludge, with one study reporting total PAE concentrations in sludge ranging from 7.4 to 138.6 mg kg-1 dry weight. nih.gov

Table 3: Concentrations of Selected Phthalates in Wastewater Treatment Plants

Phthalate Matrix Concentration Range Reference
DBP Influent 2.36 - 6.84 µg/L frontiersin.org
DEHP Influent 1.42 - 7.17 µg/L frontiersin.org
DEHP Influent 71.9 µg/L (mean) epa.gov

This table presents data on other common phthalates due to the lack of specific data for this compound.

Distribution in Terrestrial Matrices

Specific data on the contamination levels of this compound in terrestrial matrices is not available in the current body of scientific literature. The following subsections discuss the presence of other phthalates in these environments.

No studies were found that specifically measured the concentration of this compound in agricultural soils. However, a study on coastal agricultural soils in South China detected Di-n-hexyl phthalate (DnHP) in 35% of plant samples, although its concentration in the soil was not specified. mdpi.comnih.gov The total concentration of 15 other PAEs in these soil samples ranged from 0.445 to 4.437 mg/kg. mdpi.com Another study in the Czech Republic found DBP concentrations in agricultural soils ranging from 0.01 to 2.48 mg per kg of dry matter and DEHP concentrations from 0.05 to 1.43 mg per kg of dry matter. pjoes.com The application of sewage sludge is a known source of phthalate contamination in agricultural soils. nih.gov

Table 4: Concentrations of Selected Phthalates in Agricultural Soils

Phthalate Location Concentration Range (mg/kg dw) Reference
Total PAEs (15) Coastal South China 0.445 - 4.437 mdpi.com
DBP Czech Republic 0.01 - 2.48 pjoes.com

This table presents data on other common phthalates due to the lack of specific data for this compound.

There is a lack of data on the presence of this compound in urban and industrial soils. Studies on other phthalates have shown significant contamination in these areas. For example, a study of urban soils in Guangzhou, China, found that the sum of 16 PAE concentrations ranged from 1.67 to 322 µg g-1 dry weight, with a median concentration of 17.7 µg g-1. epa.gov A study in the Paris area found that urban soil was the most contaminated compared to agricultural, rural, and forest soils. epa.gov

Table 5: Concentrations of Total Phthalates in Urban Soils

Location Concentration Range (µg/g dw) Reference

This table presents data on general phthalate concentrations due to the absence of specific data for this compound.

No Data Available for this compound

Following a comprehensive review of scientific literature and environmental databases, no specific information was found for the chemical compound “this compound.” The search for data pertaining to its environmental occurrence, distribution in geochemical compartments, atmospheric presence, bioaccumulation in non-human species, and spatiotemporal monitoring yielded no results.

The available scientific information predominantly focuses on other, more widely studied phthalates, such as Di-n-hexyl phthalate (DnHP) and Di(2-ethylhexyl) phthalate (DEHP). However, detailed research findings, data tables, and trend analyses specifically for this compound are not present in the accessible literature.

Due to the complete absence of data for this specific compound, it is not possible to generate the requested article with scientifically accurate and detailed content for the outlined sections.

Environmental Fate and Transport Mechanisms

Degradation Pathways in Environmental Media

The environmental persistence of n-hexyl sec-hexyl phthalate (B1215562) is determined by its susceptibility to various degradation processes. The initial and most crucial step in the breakdown of phthalate esters is the hydrolysis of the two ester bonds, releasing the phthalic acid backbone and the corresponding alcohols—in this case, n-hexanol and sec-hexanol. This can occur through both biological and abiotic pathways.

Biodegradation is considered the most significant pathway for the removal of phthalate esters from soil and aquatic environments. A wide variety of bacteria and fungi have demonstrated the ability to metabolize these compounds under both aerobic and anaerobic conditions.

Under aerobic conditions, the biodegradation of phthalate esters is initiated by esterases or lipases that hydrolyze the ester bonds. This process typically occurs in a stepwise manner, first forming a monoester (mono-n-hexyl phthalate or mono-sec-hexyl phthalate) and then phthalic acid.

The central phthalic acid molecule is then targeted by dioxygenase enzymes. In most aerobic bacteria, phthalate dioxygenases introduce hydroxyl groups onto the benzene (B151609) ring, leading to the formation of intermediates like protocatechuate (3,4-dihydroxybenzoate). This intermediate is subsequently funneled into central metabolic pathways, such as the Krebs cycle, after ring cleavage by other dioxygenases, ultimately leading to mineralization into carbon dioxide and water.

Microbial consortia, often more effective than single strains, are crucial for the complete degradation of phthalates. Genera known to be effective in degrading long-chain phthalates include Gordonia, Rhodococcus, Achromobacter, Bacillus, and Pseudomonas. researchgate.netnih.govnih.gov For instance, a halotolerant consortium dominated by Gordonia sp. and Rhodococcus sp. was able to degrade 93. 84% of 1000 mg/L DEHP within 48 hours. researchgate.net

Table 1: Aerobic Biodegradation of Structurally Similar Phthalates by Microbial Consortia

Phthalate Compound (Proxy) Microbial Consortium/Strain Degradation Efficiency Time Reference
Di(2-ethylhexyl) phthalate (DEHP) Halotolerant Consortium LF (Gordonia sp., Rhodococcus sp.) 93.84% (at 1000 mg/L) 48 hours researchgate.net
Di(2-ethylhexyl) phthalate (DEHP) Consortium K1 (Comamonadaceae, Achromobacter, Pseudomonas) >90% (at 420 mg/L) Not Specified nih.gov
Di-n-butyl phthalate (DBP) Mangrove Sediment Consortia (Bacillus sp. dominant) Half-life: 1.6 - 2.9 days N/A nih.gov
Di(2-ethylhexyl) phthalate (DEHP) Mangrove Sediment Consortia (Bacillus sp. dominant) Half-life: 5.0 - 8.3 days N/A nih.gov

In the absence of oxygen, the degradation pathway for phthalates is fundamentally different. After the initial hydrolysis of the ester bonds to form phthalic acid, the aromatic ring is activated without the use of oxygenases.

The process in denitrifying and sulfate-reducing bacteria involves the activation of phthalic acid to phthaloyl-coenzyme A (CoA). nih.gov This reaction is catalyzed by enzymes such as succinyl-CoA:phthalate CoA transferase or an ATP-dependent phthalate CoA ligase. researchgate.netresearchgate.net The resulting phthaloyl-CoA is an unstable intermediate that undergoes decarboxylation, a key step catalyzed by the oxygen-sensitive enzyme phthaloyl-CoA decarboxylase (PCD), to form benzoyl-CoA. nih.gov Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized to simpler molecules like acetate, which can then be converted to methane and carbon dioxide. kaydiandesign.com

Table 2: Key Enzymes in Anaerobic Phthalate Degradation

Step Enzyme Function Bacterial Type Reference
Initial Hydrolysis Esterases Hydrolyzes diester to monoester and then to phthalic acid. General kaydiandesign.com
Thioesterification Succinyl-CoA:phthalate CoA transferase (SCPCT) Activates phthalate to phthaloyl-CoA. Denitrifying bacteria nih.gov
Thioesterification Phthalate CoA ligase (PCL) Activates phthalate to phthaloyl-CoA. Sulfate-reducing bacteria nih.gov
Decarboxylation Phthaloyl-CoA decarboxylase (PCD) Decarboxylates phthaloyl-CoA to benzoyl-CoA. Denitrifying & Sulfate-reducing bacteria nih.gov

Anaerobic degradation of long-chain phthalates is generally slower than aerobic degradation. For example, under anaerobic conditions, the degradation half-life for DEHP in river sediment was found to be 25.7 days. researchgate.net

The rate of microbial degradation of phthalates is significantly influenced by various environmental factors.

pH: Most microbial degradation of phthalates occurs optimally under neutral to slightly alkaline conditions (pH 6.0-8.0). nih.gov A study on a DEHP-degrading consortium found the optimal pH to be 6.0. researchgate.net Another consortium showed optimal degradation at pH 7.3. nih.gov Extreme pH values can inhibit the enzymatic activity crucial for the breakdown of these compounds.

Temperature: The optimal temperature for the degradation of phthalates by mesophilic bacteria is typically in the range of 30-35°C. nih.govnih.gov For instance, a halotolerant consortium showed maximum DEHP degradation at 30°C. researchgate.net

Salinity: High salt concentrations can inhibit microbial activity. However, some halotolerant consortia can effectively degrade phthalates in saline environments. One such consortium maintained over 91% DEHP degradation in salt concentrations ranging from 0-3%. researchgate.net

Nutrient Availability: The presence of additional carbon sources, like yeast extract, can sometimes enhance the rate of phthalate degradation. nih.govresearchgate.net

Table 3: Optimal Environmental Conditions for Phthalate Biodegradation (Proxy Data)

Parameter Optimal Range/Value Phthalate (Proxy) Microbial System Reference
pH 6.0 - 8.0 General Phthalates Gordonia sp. nih.gov
pH 6.0 DEHP Halotolerant Consortium LF researchgate.net
pH 7.3 DEHP Consortium K1 nih.gov
Temperature 30°C General Phthalates Gordonia sp. nih.gov
Temperature 30°C DEHP Halotolerant Consortium LF researchgate.net
Temperature 31.4°C DEHP Consortium K1 nih.gov
Salinity 0 - 3% NaCl DEHP Halotolerant Consortium LF researchgate.net

Phthalate esters can undergo photodegradation upon absorption of ultraviolet (UV) radiation from sunlight. Compounds like dihexyl phthalate contain chromophores that absorb light at wavelengths greater than 290 nm, making them susceptible to direct photolysis. nih.gov

The degradation process can be significantly accelerated by the presence of photocatalysts such as titanium dioxide (TiO₂) or through reactions with photochemically produced reactive species like hydroxyl radicals (•OH). qub.ac.uknih.gov

Under direct UV photolysis, the primary degradation pathway involves attacking the ester's carbon side chain, leading to products like o-hydroxybenzoates. nih.gov In the presence of photocatalysts, the highly reactive hydroxyl radicals can attack both the alkyl chains and the aromatic ring, leading to hydroxylation and eventual ring-opening byproducts, resulting in more complete mineralization. nih.gov The efficiency of photolytic degradation can vary depending on the specific phthalate, light intensity, and the presence of other substances in the water. For instance, studies on DBP showed that it was decomposed more thoroughly under direct UV light compared to shorter-chain phthalates like DMP and DEP. nih.gov

Table 4: Photodegradation Systems for Phthalate Esters (Proxy Data)

System Light Source Key Reactive Species Typical Byproducts Reference
Direct Photolysis UV (Sunlight) High-energy photons o-hydroxybenzoates, Benzoic acid nih.gov
Photocatalysis (UV/TiO₂) UV Hydroxyl radicals (•OH) Hydroxylated compounds, Ring-opening products nih.gov
UV/Peroxymonosulfate UV Sulfate (SO₄•⁻) and Hydroxyl (•OH) radicals Hydroxylated intermediates, Cleavage of ester bond researchgate.net

Hydrolysis is a primary abiotic process that contributes to the degradation of phthalate esters. This reaction involves the cleavage of the ester bonds to yield the corresponding monoester and alcohol, followed by a second hydrolysis step to produce phthalic acid and another alcohol.

The rate of hydrolysis is highly dependent on pH. At a neutral pH of 7, the hydrolysis rate for phthalates is generally slow. However, the reaction is subject to both acid and base catalysis, meaning the rate increases significantly under acidic (pH < 7) or alkaline (pH > 8) conditions.

For dihexyl phthalate, the estimated hydrolysis half-life at pH 7 is 3.4 years, while at pH 8, it decreases to 130 days, illustrating the significant influence of alkaline conditions. nih.gov This suggests that in alkaline environmental compartments, such as certain industrial wastewaters or specific soil types, hydrolysis could be a more relevant degradation pathway.

Table 5: Estimated Hydrolysis Half-life of Di-n-hexyl Phthalate (Proxy)

pH Estimated Half-life Reference
7 3.4 years nih.gov
8 130 days nih.gov

Microbial Biodegradation Processes

Environmental Partitioning and Mobility Characteristics of n-Hexyl Sec-Hexyl Phthalate

Detailed environmental fate data for this compound is limited. Therefore, this assessment utilizes data from its close structural isomer, di-n-hexyl phthalate (DnHP), which possesses the same molecular formula (C20H30O4) and molecular weight (334.45 g/mol ). vulcanchem.comscbt.com The similar physicochemical properties of these isomers allow for a reliable estimation of the environmental behavior of this compound.

The environmental partitioning of a chemical describes how it distributes itself between different environmental compartments such as soil, water, and air. This behavior is governed by key physicochemical properties. For phthalate esters, properties like water solubility, vapor pressure, and partition coefficients are critical in determining their mobility and persistence. Due to its low water solubility and high octanol-water partition coefficient, this compound is expected to associate strongly with organic matter in soil and sediment, limiting its mobility in aqueous environments. nih.govchemicalbook.com

PropertyValue (for di-n-hexyl phthalate)Reference
Molecular FormulaC20H30O4 atamanchemicals.com
Molecular Weight334.45 g/mol scbt.com
Water Solubility0.05 - 0.24 mg/L nih.govchemicalbook.com
Vapor Pressure1.4 x 10-5 mmHg haz-map.com
Log Kow (Octanol-Water Partition Coefficient)6.82 nih.gov
Henry's Law Constant2.6 x 10-5 atm-m³/mol nih.gov

Sorption to Organic Matter, Sediments, and Suspended Solids

The tendency of this compound to adsorb to soil and sediment particles is a primary factor controlling its environmental distribution and bioavailability. This process, known as sorption, is largely driven by the compound's hydrophobicity and the organic carbon content of the solid matrix. Phthalate esters (PAEs) in general are known to be regulated by hydrophobic partitioning and hydrogen bonding interactions when they associate with natural organic matter. nih.gov

Given its high octanol-water partition coefficient (Log Kow of 6.82 for the isomer DnHP), this compound is expected to have a strong affinity for organic matter. nih.gov The organic carbon-normalized partition coefficient (Koc) is a key indicator of this tendency. A high Koc value suggests that the chemical will be predominantly found in the sorbed state in soils and sediments rather than dissolved in water. For dihexyl phthalate (DHP), experimental studies have determined an average Koc value that indicates strong sorption and consequently low mobility. epa.gov This strong binding to organic matter, sediments, and suspended solids means that these matrices act as significant sinks for the compound in the environment. nih.gov

ParameterValueSediment Organic Carbon (%)Reference
Koc (Dihexyl Phthalate) 5.26 × 10⁴ L/kg0.15 - 1.88 epa.gov

Leaching Potential in Soil Systems

The potential for this compound to leach through the soil profile and contaminate groundwater is considered low. Leaching is primarily influenced by the compound's water solubility and its sorption characteristics. As established, this compound exhibits very low water solubility and a high affinity for sorbing to soil organic matter. nih.govchemicalbook.comepa.gov The high Koc value suggests the compound is expected to be immobile in soil. nih.gov

However, the primary pathway for the introduction of phthalates into soil is often through the degradation and leaching from plastic products, such as agricultural mulch films. nih.govresearchgate.netbohrium.com The migration from the plastic matrix into the soil is a key rate-limiting step in their bioavailability and subsequent transport. nih.govbohrium.com Environmental factors can influence this leaching process. For instance, exposure to ultraviolet (UV) radiation has been shown to accelerate the mineralization of some PAEs, potentially increasing their release from plastics. nih.gov Furthermore, soil properties such as pH and the amount of dissolved organic matter can also play a role in the fate and transport of phthalates in soil systems. mdpi.combohrium.combiointerfaceresearch.com While the intrinsic mobility of this compound is low, its long-term, slow release from plastic sources can lead to persistent contamination in the upper soil layers. nih.govbohrium.com

Volatilization Rates and Atmospheric Transport

Volatilization from soil and water surfaces represents another potential transport pathway for this compound. This process is governed by the compound's vapor pressure and its Henry's Law constant. The isomer di-n-hexyl phthalate has a low vapor pressure (1.4 x 10-5 mm Hg) and a Henry's Law constant of 2.6 x 10-5 atm-m³/mol, which indicates a potential to volatilize from water surfaces. nih.govhaz-map.com However, strong adsorption to soil and sediment is expected to reduce the rate of volatilization from these media. nih.gov

Once in the atmosphere, phthalates can undergo long-range transport. diva-portal.orgmdpi.com Studies on various phthalates have shown their presence in the atmosphere, even in remote regions like the Arctic, suggesting that atmospheric transport and deposition are significant processes for their global distribution. researchgate.net Phthalates in the atmosphere can exist in both the gaseous phase and adsorbed to particulate matter. acs.org The partitioning between these phases affects their atmospheric lifetime and deposition patterns. For higher molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP), partitioning to particles can reduce their degradation rates and increase their persistence in the atmosphere. acs.org Wet deposition through rain and dry deposition of particles are important removal mechanisms, transferring these compounds from the atmosphere to terrestrial and aquatic ecosystems. acs.orgnih.gov

Advanced Analytical Methodologies for Environmental Assessment

Sample Preparation and Extraction Techniques from Complex Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of n-Hexyl Sec-Hexyl Phthalate (B1215562). The primary objective is to extract the target analyte from matrices such as water, soil, and sediment, while minimizing interferences. This is accomplished through various techniques, each with specific protocols that can be optimized for maximum efficiency.

Liquid-Liquid Extraction (LLE) is a conventional and widely utilized method for extracting phthalates from aqueous samples. The optimization of LLE parameters is crucial for achieving high recovery rates. Key variables include the choice of extraction solvent, the solvent-to-sample volume ratio, pH of the aqueous sample, and the ionic strength of the solution.

For phthalate analysis, water-immiscible organic solvents are selected based on their polarity and efficiency in partitioning the analytes from the aqueous phase. Solvents such as n-hexane and dichloromethane are commonly employed. nih.govhjjkyyj.com The efficiency of the extraction is also dependent on the volume of solvent used; studies have shown that adjusting the extractant volume can significantly impact recovery rates. mdpi.com For instance, in the analysis of various phthalates, recoveries were found to increase with the extractant volume up to an optimal point, after which the recovery might plateau or decrease. mdpi.com

The pH of the sample matrix can influence the extraction of certain analytes, although phthalates are generally stable across a moderate pH range. The addition of salt, such as sodium chloride, to the aqueous sample can enhance extraction efficiency. This "salting-out" effect increases the ionic strength of the aqueous phase, which reduces the solubility of organic analytes like phthalates and promotes their transfer into the organic solvent. semanticscholar.org Optimization studies for a range of phthalates in water have demonstrated that mean percentage recoveries can be high, often exceeding 90% under optimized conditions. nih.gov

Table 1: Key Optimization Parameters for Liquid-Liquid Extraction of Phthalates
ParameterVariableTypical Conditions/RationaleReference
Extraction SolventSolvent Typen-Hexane, Dichloromethane, Hexane-Acetone mixtures. Chosen for high affinity for phthalates and immiscibility with water. nih.govhjjkyyj.com
Volume RatioSolvent:SampleOptimized to ensure sufficient interaction and partitioning. Ratios are tested to maximize recovery without excessive solvent use. mdpi.com
pHSample pHAdjusted to ensure analytes are in a neutral form, though phthalates are less sensitive than ionizable compounds. mdpi.com
Ionic StrengthSalt Addition (e.g., NaCl)Increases partitioning of phthalates into the organic phase by the "salting-out" effect. semanticscholar.org

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that integrates extraction and pre-concentration into a single step. gcms.czmdpi.com It is particularly well-suited for the analysis of trace levels of semi-volatile organic compounds like n-Hexyl Sec-Hexyl Phthalate in aqueous matrices. The technique involves exposing a fused-silica fiber coated with a stationary phase to the sample. Analytes partition from the sample matrix onto the fiber coating. nih.gov

The selection of the fiber coating is a critical parameter. Different coatings exhibit varying affinities for different analytes. For the broad range of phthalates, several fiber types have been evaluated, including non-polar polydimethylsiloxane (PDMS), and mixed-phase coatings like polydimethylsiloxane/divinylbenzene (PDMS/DVB) and Carbowax/divinylbenzene (CW/DVB). nih.govresearchgate.netnih.gov Studies comparing various fibers have often found that mixed-phase coatings, such as PDMS/DVB, provide superior extraction efficiency for a wide range of phthalates due to a combination of adsorption and absorption mechanisms. researchgate.net

Extraction can be performed in two modes: direct immersion (DI-SPME), where the fiber is placed directly into the liquid sample, or headspace (HS-SPME), where the fiber is exposed to the vapor phase above the sample. gcms.cznih.gov For semi-volatile compounds like higher molecular weight phthalates, direct immersion is often preferred. gcms.cz Optimization of extraction parameters such as extraction time, temperature, and sample agitation is necessary to achieve equilibrium or consistent pre-equilibrium conditions, ensuring reproducible results. gcms.cz The detection limits for phthalates using automated SPME coupled with GC-MS can reach the sub-parts-per-billion (ppb) level. gcms.cz

Table 2: Comparison of SPME Fiber Coatings for Phthalate Analysis
Fiber CoatingCompositionPrimary Interaction MechanismApplicability for PhthalatesReference
PDMSPolydimethylsiloxaneAbsorption (non-polar)Effective for non-polar, higher MW phthalates. nih.gov
PDMS/DVBPolydimethylsiloxane/DivinylbenzeneMixed (Absorption/Adsorption)Excellent for a broad range of phthalates, often showing the best overall performance. nih.govresearchgate.net
CW/DVBCarbowax/DivinylbenzeneMixed (Polar/Adsorption)Suitable for more polar, lower MW phthalates, but also shows good efficiency for a wide range. nih.govnih.gov
PAPolyacrylateAdsorption (polar)Generally used for more polar compounds. nih.gov

Ultrasound-Assisted Extraction (UAE) is an efficient method for extracting organic contaminants from solid and semi-solid matrices like soil, sediment, and consumer products. nih.gov The technique utilizes the energy of ultrasonic waves to enhance mass transfer and solvent penetration into the sample matrix, often resulting in faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. nih.govresearchgate.net

The development of a UAE protocol involves optimizing several key parameters, including the choice of extraction solvent, ultrasonic power and frequency, extraction time, and temperature. For the extraction of phthalates from solid materials, solvent mixtures are often more effective than single solvents. A mixture of a non-polar solvent like n-hexane and a more polar solvent like acetone or dichloromethane can effectively extract a wide range of phthalates with varying polarities. nih.govcncb.ac.cn

One study on the extraction of phthalates from sole materials optimized parameters by comparing UAE combined with microwave-assisted extraction to traditional methods. The optimal conditions involved using an n-hexane-acetone (1:2) mixture for 10 minutes at a fixed ultrasonic power of 50W, which yielded recoveries between 77.7% and 93.3%. researchgate.net Another study focusing on marine sediments found a mixture of n-hexane and methylene chloride (1:1, v/v) to be effective for ultrasonic extraction. nih.gov These optimized UAE methods, when coupled with a cleanup step such as dispersive solid-phase extraction, provide a rapid and effective approach for the analysis of phthalates in complex solid samples. nih.govcncb.ac.cn

Chromatographic Separation Methodologies

Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate this compound from other co-extracted compounds and to perform quantification. Gas chromatography and high-performance liquid chromatography are the primary methods employed for phthalate analysis.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the most common and powerful technique for the determination of phthalates. restek.com The separation is achieved using capillary columns, which offer high resolution and efficiency.

The choice of the capillary column's stationary phase is critical for resolving complex mixtures of phthalates, which often include isomers. The most widely used stationary phases are based on modified polysiloxanes. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5MS, Rxi-5ms) is a standard choice that provides good selectivity for a broad range of phthalates. oregonstate.edugcms.cz For more challenging separations, other stationary phases, such as those with higher phenyl content or different functional groups (e.g., Rtx-440, Rxi-XLB), have been shown to provide better resolution for certain co-eluting phthalate pairs. restek.comgcms.cz

The GC oven temperature program is optimized to ensure adequate separation of all target compounds in the shortest possible time. A typical program starts at a low initial temperature, followed by one or more temperature ramps to a final high temperature, which is held to elute the higher molecular weight compounds. sigmaaldrich.commdpi.com For detection, a mass spectrometer is highly preferred as it provides both quantification and structural information, confirming the identity of the detected compounds. oregonstate.edu Analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, especially for trace-level analysis. oregonstate.edu

Table 3: Typical Gas Chromatography (GC) Parameters for Phthalate Analysis
ParameterSpecificationRationaleReference
Column30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC. restek.commdpi.com
Stationary Phase5% Phenyl Methylpolysiloxane (e.g., HP-5MS)Provides good selectivity for a wide range of phthalates. mdpi.com
Carrier GasHelium or HydrogenInert gas to carry analytes through the column. Hydrogen can offer faster analysis times. mdpi.compeakscientific.com
Oven Programe.g., 60°C initial, ramp at 15°C/min to 295°COptimized to separate compounds based on their boiling points and interaction with the stationary phase. mdpi.com
InjectorSplitless or PTVSplitless mode is used for trace analysis to transfer the entire sample onto the column. semanticscholar.orgsigmaaldrich.com
DetectorMass Spectrometer (MS)Provides high sensitivity and specificity for compound identification and quantification. restek.comoregonstate.edu

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of phthalates, especially for less volatile or thermally sensitive compounds. govst.eduoup.com The most common mode for phthalate separation is reversed-phase HPLC. fortlewis.edu

In this mode, a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica column, is used. govst.edumdpi.com The mobile phase is a polar mixture, usually consisting of water and an organic modifier like acetonitrile or methanol. govst.edufortlewis.educhromatographyonline.com Separation occurs based on the differential partitioning of the analytes between the non-polar stationary phase and the polar mobile phase; more hydrophobic (less polar) compounds like this compound are retained longer on the column. fortlewis.edu

A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis, is often necessary to elute a wide range of phthalates with different polarities in a reasonable time. fortlewis.edunih.gov For detection, a UV detector is commonly used, as the benzene (B151609) ring in the phthalate structure absorbs UV light, typically monitored around 230 nm. govst.edunih.gov While HPLC-UV is a robust technique, it may lack the specificity of GC-MS, especially in complex matrices. However, it can be advantageous as it avoids the high temperatures of the GC inlet, which can sometimes cause degradation of certain analytes. thermofisher.com

Spectrometric Detection and Quantification Techniques

Spectrometric methods, particularly when coupled with chromatographic separation, are the cornerstone of phthalate analysis. Gas chromatography (GC) is predominantly used for the separation of phthalate esters in environmental samples. core.ac.uk The choice of detector is critical for achieving the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the definitive identification and quantification of phthalates, including this compound, in complex environmental matrices. core.ac.ukrevistapolimeros.org.br The gas chromatograph separates individual compounds from a mixture, which are then ionized and fragmented by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for unambiguous compound identification. nih.gov

For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. nih.gov In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly enhances sensitivity by reducing background noise. nih.govoregonstate.edu This technique allows for the detection of phthalates at trace levels. researchgate.net The development of a GC-MS method involves optimizing parameters such as the injector temperature, oven temperature program, and carrier gas flow rate to achieve good chromatographic resolution and symmetric peak shapes. nih.govoregonstate.edu

Table 1: Typical GC-MS Parameters for Phthalate Analysis

Parameter Typical Setting Purpose
Injector Temperature 250°C Ensures rapid volatilization of the sample. epa.gov
Column DB-5MS or similar A non-polar column suitable for separating a wide range of organic compounds. oregonstate.edu
Oven Program Initial temp 150°C, ramped to 280°C Separates compounds based on their boiling points and interaction with the column's stationary phase. nih.govepa.gov
Carrier Gas Helium Inert gas to carry the sample through the column. epa.gov
MS Source Temp. ~250°C Optimal temperature for ionization. nih.gov
Detection Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity for target compounds. nih.gov

The Electron Capture Detector (ECD) is another highly sensitive detector used with gas chromatography for analyzing phthalate esters. epa.gov The ECD is particularly sensitive to electrophilic compounds, including phthalates. cdc.govrevistapolimeros.org.br This detector was used to develop the performance statements in U.S. EPA Method 606 for phthalate esters. epa.gov

While ECD offers excellent sensitivity, sometimes reaching the picogram (pg) level, it is less selective than a mass spectrometer. cdc.gov This can lead to interferences from other co-eluting compounds in the sample matrix that also have electron-capturing capabilities. cdc.gov Therefore, compound identification should be supported by a secondary qualitative technique, such as analysis on a second GC column with a different stationary phase. epa.gov Despite its lower selectivity compared to MS, GC-ECD remains a valuable tool for screening and quantifying phthalates, especially when high sensitivity is the primary requirement. revistapolimeros.org.brredalyc.org

The Flame Ionization Detector (FID) is a robust and widely used detector for the quantitative analysis of organic compounds, including phthalates. cdc.govosha.gov When the column effluent is mixed with hydrogen and air and ignited, the FID produces a current that is proportional to the amount of carbon atoms entering the flame. This makes it a reliable tool for quantification. nih.govnih.gov

GC-FID is often used in methods where the primary goal is to determine the concentration of known analytes rather than identifying unknown compounds. osha.gov While generally less sensitive than an ECD, the FID is a more universal detector for organic compounds and is less susceptible to interference from non-combustible matrix components. core.ac.ukosha.gov For instance, OSHA Method 104 utilizes GC-FID for the analysis of dihexyl phthalate isomers, demonstrating its applicability for quantifying compounds like this compound. osha.gov

Method Validation, Quality Assurance, and Quality Control in Trace Analysis

Given the potential for trace-level concentrations of this compound in environmental samples, rigorous method validation and stringent Quality Assurance/Quality Control (QA/QC) protocols are paramount to generating reliable and defensible data. mdpi.com Phthalates are common laboratory contaminants, originating from plastics in equipment and solvents, which makes meticulous QA/QC essential to avoid overestimation. cdc.govcdc.govresearchgate.net

Method Validation involves establishing the performance characteristics of the analytical procedure. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise. mdpi.comnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov

Accuracy: Often assessed through recovery studies, where a known amount of the analyte is added (spiked) to a blank or real sample matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the method's accuracy. mdpi.comresearchgate.net

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govresearchgate.net

Table 2: Key QA/QC Procedures for Phthalate Trace Analysis

QA/QC Procedure Description Purpose
Method Blanks An analyte-free matrix (e.g., pure solvent or water) is carried through the entire analytical process. researchgate.net To assess contamination introduced during sample preparation and analysis. researchgate.net
Matrix Spikes A known amount of the target analyte is added to a real environmental sample before extraction and analysis. researchgate.net To evaluate the effect of the sample matrix on the analytical method's performance, specifically recovery and accuracy.
Laboratory Control Samples (LCS) A well-characterized, analyte-free matrix is spiked with a known concentration of the analyte and analyzed with each batch of samples. To monitor the performance of the analytical method and ensure it remains in control. wa.gov
Surrogate Standards A non-target compound, chemically similar to the analyte but not expected in the sample, is added to every sample before extraction. To monitor the efficiency of the extraction and analytical process for each individual sample. epa.gov
Instrument Calibration The instrument's response is checked and calibrated daily using standard solutions of known concentrations. To ensure the accuracy of quantitative measurements. epa.gov

By implementing these advanced analytical techniques and adhering to strict validation and QA/QC protocols, laboratories can achieve the accurate and precise measurements of this compound required for thorough environmental assessment.

Insufficient Data Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound "this compound" to generate the requested article. The body of research on the ecological impacts of phthalates is extensive; however, it is largely focused on other, more commercially prevalent compounds such as Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP), and Di-n-hexyl phthalate (DnHP).

The precise structure and properties of this compound are distinct from these more studied analogues. Consequently, extrapolating findings from other phthalates would not be scientifically accurate and would violate the strict instructions to focus solely on the specified compound.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Ecological Impact and Interactions with Non-Human Biota" for this compound as outlined in the request. The specific effects on aquatic organisms, terrestrial ecosystems, and the underlying physiological and community-level changes have not been sufficiently documented in the available research.

Ecological Impact and Interactions with Non Human Biota

Ecosystem-Level Manifestations and Biogeochemical Cycling Perturbations

A thorough review of scientific literature reveals a significant data gap regarding the specific ecosystem-level impacts and potential for biogeochemical cycling perturbations of n-Hexyl Sec-Hexyl Phthalate (B1215562). Currently, there are no available studies that document the direct effects of this specific phthalate isomer on large-scale ecological processes.

Phthalates as a class of compounds are known to be released into the environment due to their use as plasticizers, from which they can leach into soil, water, and air. Once in the environment, their fate is governed by factors such as water solubility, adsorption to sediment and soil particles, and biodegradability. For other better-studied phthalates, concerns at the ecosystem level include the potential for bioaccumulation in food webs and widespread distribution, potentially impacting nutrient cycling or microbial community functions. However, without specific research on n-Hexyl Sec-Hexyl Phthalate, any discussion of its impact on these processes would be speculative and extrapolated from other, chemically distinct compounds. Therefore, no documented ecosystem-level manifestations or disturbances in biogeochemical cycles can be attributed specifically to this compound at this time.

Ecological Risk Assessment Models and Methodologies (Excluding Human Health Aspects)

Ecological risk assessments for chemical compounds rely on standardized models and methodologies to predict potential harm to non-human biota and ecosystems. These methods use ecotoxicity data to derive thresholds for safe environmental concentrations. While the general frameworks for these assessments are well-established, their specific application to this compound is not present in the available scientific literature. The following sections describe these methodologies in principle, but specific data for this compound is not available.

Derivation and Use of Predicted No-Effect Concentrations (PNEC) for Environmental Protection

The Predicted No-Effect Concentration (PNEC) represents the concentration of a chemical in an environmental compartment (e.g., fresh water, sediment, soil) below which unacceptable effects on the ecosystem are not expected to occur. gentaur.com It is a key threshold value used in environmental risk assessment to determine if a substance poses a risk. The risk is often characterized by a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the PNEC (RQ = PEC/PNEC). If the RQ is less than 1, the risk is generally considered to be acceptable.

PNECs are derived from ecotoxicity data, such as the LC50, EC50, or NOEC values from single-species laboratory tests. An assessment factor (AF), also known as a safety factor, is applied to the lowest available toxicity value to account for uncertainties. These uncertainties include extrapolating from a limited number of laboratory species to a complex ecosystem, from acute to chronic effects, and from laboratory conditions to the natural environment. The magnitude of the assessment factor (typically ranging from 10 to 1,000 or more) depends on the quality and quantity of the available data; a more robust dataset allows for a smaller, less conservative assessment factor.

Alternatively, if a comprehensive dataset suitable for an SSD is available, the PNEC can be derived from the HC5 value, often with a smaller assessment factor (e.g., 1 to 5) applied.

Due to the absence of published ecotoxicity data for this compound, it is not possible to derive a PNEC for this compound for any environmental compartment.

Table 2: Example of PNEC Derivation using Assessment Factors (AF) This table illustrates the methodology for deriving a PNEC from different types of toxicological data. The data shown are hypothetical examples and are not specific to this compound.

Available DataEndpoint Value (Lowest from relevant trophic levels)Assessment Factor (AF)PNEC Calculation (Endpoint / AF)Hypothetical PNEC (µg/L)
Acute data (LC50/EC50) for at least one species from three trophic levels (e.g., algae, daphnid, fish)600 µg/L (Lowest LC50)1000600 / 10000.6
Chronic data (NOEC) for one species from one trophic level150 µg/L (NOEC)100150 / 1001.5
Chronic data (NOEC) for species from two trophic levels (e.g., daphnid, fish)120 µg/L (Lowest NOEC)50120 / 502.4
Chronic data (NOEC) for species from three trophic levels (e.g., algae, daphnid, fish)90 µg/L (Lowest NOEC)1090 / 109.0
Species Sensitivity Distribution (SSD) derived value250 µg/L (HC5)1-5250 / 550

Biosynthesis and Natural Production in Environmental Systems

Microbial Biosynthesis of Phthalate (B1215562) Esters

The ability of microorganisms, including bacteria and fungi, to produce phthalate esters as secondary metabolites is a significant aspect of their natural environmental presence. nih.gov These compounds are not contaminants from anthropogenic sources but are instead synthesized de novo by the organisms themselves.

Research has pointed to the shikimic acid pathway as a probable route for the biosynthesis of the phthalic acid moiety in some microorganisms. researchgate.net This pathway is a crucial metabolic route in bacteria and fungi for the production of aromatic amino acids and other aromatic compounds. Following the synthesis of the phthalic acid backbone, the esterification with alcohols, such as butyl alcohol, leads to the formation of phthalate esters. researchgate.net For instance, fungi have been reported to synthesize dibutyl phthalate through the esterification of phthalic acid with butyl alcohol via this pathway. researchgate.net

Microbial production of phthalates serves various ecological functions. These compounds can exhibit antimicrobial and allelopathic properties, suggesting a role in defense and competition within microbial communities. nih.govmdpi.com Several bacterial species, including those from the genera Bacillus and Pseudomonas, have been identified as producers of bioactive phthalates like Bis-(2-ethylhexyl) phthalate (BEHP). nih.gov

The following table summarizes selected microorganisms and the phthalate esters they are known to produce:

Microorganism Phthalate Ester(s) Produced Reference
Bacillus subtilisBis-(2-ethylhexyl) phthalate (BEHP) nih.gov
Pseudomonas sp.Bis-(2-ethylhexyl) phthalate (BEHP) nih.gov
Aspergillus awamoriBis-(2-ethylhexyl) phthalate (BEHP) nih.gov
Epicoccum nigrumBis-(2-ethylhexyl) phthalate (BEHP) nih.gov
Penicillium sp.Dibutyl phthalate (DBP) researchgate.net
Trichoderma sp.Dibutyl phthalate (DBP) researchgate.net
Aspergillus nigerDibutyl phthalate (DBP) researchgate.net

Endogenous Production by Algal and Plant Species

A significant body of evidence demonstrates that various algal and plant species endogenously produce phthalate esters. nih.govmdpi.com These compounds have been identified in numerous plant families, including Lamiaceae, Rosaceae, and Solanaceae, often in plant extracts, essential oils, and root exudates. nih.gov The presence of phthalates that are not common in industrial products further supports the hypothesis of their natural origin. bohrium.com

In the aquatic environment, algae are a notable source of naturally occurring phthalates. mdpi.comresearchgate.net Studies have confirmed the de novo synthesis of phthalates like DBP and mono(2-ethylhexyl)phthalate (MEHP) in freshwater algae and cyanobacteria. nih.govresearchgate.net For example, the red alga Bangia atropurpurea has been shown to synthesize both DEHP and DBP. nih.govresearchgate.net Isotope labeling studies using 13C- and 14C-enriched precursors have definitively shown that algae incorporate these labels into newly synthesized phthalate molecules, confirming their biosynthetic origin rather than accumulation from the environment. researchgate.netnih.govmdpi.com

The physiological roles of these endogenously produced phthalates in plants and algae are thought to be related to defense and allelopathy. nih.govmdpi.com They can act as antimicrobial, insecticidal, and phytotoxic agents, helping the organism to compete and defend against biotic and abiotic stressors. nih.govmdpi.com

The table below lists some algal and plant species and the phthalates they have been found to produce:

Organism Type Species Phthalate Ester(s) Detected Reference
Red AlgaBangia atropurpureaDi(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP) nih.govresearchgate.net
Brown AlgaPadina pavoniaDi-n-butyl phthalate (DnBP), Diisobutyl phthalate (DIBP), Di(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DnOP) mdpi.com
Brown AlgaHydroclathrus clathratusDi-n-butyl phthalate (DnBP), Diisobutyl phthalate (DIBP), Di(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DnOP) mdpi.com
Green AlgaCaulerpa racemosaDi(2-ethylhexyl) phthalate (DEHP) mdpi.com
Freshwater AlgaSpirogyra sp.Di(n-butyl)phthalate (DBP), mono(2-ethylhexyl)phthalate (MEHP) researchgate.net
PlantLilium browniiDiisooctyl phthalate, Di(2-ethylhexyl) phthalate (DEHP) proquest.com
PlantChrysanthemum indicumDiethyl phthalate nih.gov
PlantEichhornia crassipesDi-n-octyl phthalate, mono (2-ethylhexyl) phthalate, methyl dioctyl phthalate, diisooctyl phthalate nih.gov

Characterization of Natural Environmental Phthalate Sources

Distinguishing between naturally produced phthalates and those originating from anthropogenic contamination is a key challenge in environmental science. bohrium.com Several methods are employed to characterize the source of phthalates found in environmental samples.

One of the most definitive techniques is the analysis of the natural abundance of carbon-14 (B1195169) (14C). mdpi.com Phthalates synthesized from petrochemical sources are devoid of 14C, as the fossil fuels from which they are derived are millions of years old. In contrast, phthalates biosynthesized by contemporary organisms will have a 14C content that reflects the current atmospheric level. mdpi.com Studies on DBP isolated from marine algae have shown a modern 14C signature, confirming its natural origin. mdpi.com

Another approach involves controlled laboratory culture experiments. By growing microorganisms or algae in artificial media free from phthalate contamination, any phthalates detected in the organisms or the media can be attributed to de novo synthesis. researchgate.netnih.gov The use of isotopically labeled precursors (e.g., NaH13CO3) in these cultures provides further confirmation, as the label will be incorporated into the biosynthesized phthalate molecules. nih.gov

Environmental Emission Sources and Remediation Strategies

Industrial Manufacturing Emissions and Point Source Discharges

The primary point source emissions of n-hexyl sec-hexyl phthalate (B1215562) and other phthalates occur during their synthesis and subsequent incorporation into polymer matrices. Industrial facilities involved in the production of phthalate esters and the manufacturing of plasticized products, such as polyvinyl chloride (PVC), are significant sources of environmental release.

Wastewater streams from these industrial operations can contain notable concentrations of phthalates. Effluent discharges from chemical plants, if not adequately treated, can directly introduce the compound into aquatic ecosystems. A study of a Common Effluent Treatment Plant (CETP) treating wastewater from various industries detected several phthalates, including di-n-hexyl phthalate, in both the inlet and outlet water, indicating that conventional treatment processes may not completely remove these compounds. allsubjectjournal.com The concentration of di-n-hexyl phthalate measured at the inlet of the CETP was 4.842 µg/L, which was reduced to 0.568 µg/L in the treated outlet water during the monsoon season. allsubjectjournal.com These facilities represent concentrated points of discharge, making them critical targets for regulatory control and the implementation of advanced wastewater treatment technologies.

Air emissions can also occur, although phthalates generally have low volatility. uml.edu High-temperature processes involved in plastics manufacturing can lead to the volatilization of the compound, which can then be released into the atmosphere.

Diffuse Release from Plasticized Materials and Consumer Products

A major source of environmental contamination for n-hexyl sec-hexyl phthalate is the diffuse release from finished products. Phthalates are not chemically bound to the polymer structure of materials like PVC. uml.edunih.gov Consequently, they can leach, migrate, or evaporate from products throughout their service life. This slow, continuous release contributes to a widespread, low-level contamination of various environmental compartments.

The release of phthalates is influenced by factors such as temperature, contact with liquids or fats, and physical abrasion. uml.edu Common consumer products that may contain phthalates and act as sources of diffuse release include:

Building materials (e.g., vinyl flooring, wall coverings)

Automotive parts

Packaging films and food wrap uml.edufrontiersin.org

Cosmetics and personal care products uml.edunih.govsafecosmetics.orgmdpi.com

Children's toys uml.edu

This widespread use leads to human exposure and environmental distribution. Phthalates can migrate from packaging into food and are frequently found in indoor air and dust, which act as sinks and sources for these compounds. uml.edu

Waste Management Practices and Secondary Environmental Contamination

The disposal of phthalate-containing products at the end of their lifecycle represents a significant pathway for secondary environmental contamination. Municipal solid waste landfills are major repositories for discarded plastics and other consumer goods. nih.gov As these materials degrade under landfill conditions, this compound can be released.

Landfill leachate, the liquid that percolates through the waste, is a well-documented source of phthalate contamination. nih.govdphen1.comresearchgate.net Studies have consistently detected a range of phthalates in landfill leachate, often at high concentrations. researchgate.net For instance, the total concentration of various phthalates in landfill leachates in Poland ranged up to 303 µg/L. researchgate.net If not properly contained and treated, this leachate can contaminate underlying groundwater and nearby surface waters, creating a long-term source of pollution. dphen1.com

Furthermore, the application of sewage sludge to agricultural land, a common practice for waste disposal and soil fertilization, can also introduce phthalates into terrestrial ecosystems. Phthalates that enter wastewater systems can adsorb onto sludge particles during treatment and subsequently contaminate soil environments. nih.gov

Environmental Remediation Technologies and Efficacy Studies

Given the persistent nature and potential toxicity of phthalates, various remediation technologies have been investigated to remove them from contaminated media such as water and soil.

Bioremediation Approaches in Contaminated Media

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. This approach is considered a cost-effective and environmentally friendly method for treating phthalate contamination. Numerous studies have demonstrated that a wide range of bacteria and fungi can degrade phthalate esters, including those with longer alkyl chains similar to this compound. nih.govresearchgate.netbtsjournals.com

The primary mechanism of aerobic biodegradation involves the initial hydrolysis of the diester into a monoester and an alcohol, followed by the breakdown of the phthalate ring. ijplantenviro.com For example, a strain of Nocardia asteroides was found to degrade 97.11% of an initial 400 mg/L concentration of di-(2-ethylhexyl) phthalate (DEHP) within 24 hours. nih.gov Another study isolated Ochrobactrum anthropi, which degraded 98.7% of a 200 mg/L DEHP concentration within 72 hours. nih.gov Research on the biodegradation of mono-alkyl phthalate esters, including mono-i-hexyl phthalate, in natural sediments showed rapid degradation with half-lives between 16 and 39 hours, suggesting that microorganisms with the necessary enzymes are widespread. researchgate.net

Microbial StrainTarget PhthalateInitial ConcentrationDegradation EfficiencyTime
Ochrobactrum anthropi L1-WDEHP200 mg/L98.7%72 h nih.gov
Nocardia asteroides LMB-7DEHP400 mg/L97.11%24 h nih.gov
Bacillus aquimarisDEHP200 mg/L99%12 days researchgate.net
Aspergillus nigerDEHPNot specified68.75%60 h btsjournals.com

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov These processes are particularly effective for degrading recalcitrant organic compounds like phthalates that are resistant to conventional treatments. nih.govabzums.ac.ir

Common AOPs for phthalate degradation include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals.

UV/O₃: The combination of UV radiation and ozone (O₃) enhances the production of hydroxyl radicals, leading to higher degradation efficiency than either treatment alone. One study found that a UV/O₃ process achieved an 80% removal of DEHP in 30 minutes, compared to 43% for UV alone and 50% for ozonation alone. With an optimized ozone dosage of 200 mg/h, the UV/O₃ process removed 93% of DEHP.

Fenton and Photo-Fenton Processes: These methods use iron salts (Fe²⁺) and hydrogen peroxide to produce hydroxyl radicals. The reaction can be accelerated by UV light (photo-Fenton).

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that produce reactive oxygen species for degrading pollutants. qub.ac.uke3s-conferences.orgdoaj.org Molecularly imprinted TiO₂ has been shown to enhance the photocatalytic degradation of DEHP to 89% for a 5 mg/L solution. e3s-conferences.orgdoaj.org

AOP MethodTarget PhthalateInitial ConcentrationRemoval EfficiencyReference
UV/O₃DEHP5 mg/L80% (after 30 min)
UV/O₃DEHP5 mg/L93% (at 200 mg/h O₃)
OzonationDEHP5 mg/L50% (after 30 min)
UV PhotolysisDEHP5 mg/L43% (after 30 min)
MIP-TiO₂ PhotocatalysisDEHP5 mg/L89% e3s-conferences.orgdoaj.org

Adsorption and Filtration Methods for Removal

Adsorption and filtration are physical processes used to remove contaminants from water. These methods are effective for a wide range of organic pollutants, including phthalates.

Adsorption is a surface phenomenon where pollutant molecules adhere to the surface of a solid adsorbent material. Activated carbon is the most commonly used adsorbent due to its high surface area and porous structure. nih.gov It has proven effective in removing various phthalates from aqueous solutions. nih.gov Other low-cost, naturally derived adsorbents, such as those made from roasted date pits, have also been investigated and shown high removal efficiencies for phthalates. nih.gov Adsorption is considered a simple, cost-effective, and efficient technology for treating organic pollutants in wastewater. nih.gov

Filtration methods, particularly those using membranes, can also remove phthalates. Membrane bioreactors (MBRs) combine activated sludge treatment with membrane filtration. scirp.org While the primary removal mechanism in MBRs for compounds like DEHP is often adsorption onto the biomass (sludge) rather than direct filtration, the membrane ensures a high-quality effluent free of suspended solids to which phthalates may be sorbed. scirp.orgresearchgate.net

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying n-Hexyl Sec-Hexyl Phthalate in environmental or biological samples?

To quantify this compound, gas chromatography-mass spectrometry (GC-MS) with optimized chromatographic conditions is widely used. For example, a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with a temperature gradient (e.g., 50°C to 320°C) achieves baseline separation of phthalates, including technical-grade mixtures . Reference standards (e.g., 100 µg/mL in hexane) are critical for calibration, and isotope dilution techniques improve accuracy in complex matrices like urine or soil . Method validation should include recovery rates (70–120%) and limits of detection (LODs) below 0.1 µg/L to meet EPA or EU regulatory guidelines.

Q. What experimental designs are used to assess the developmental toxicity of this compound in animal models?

In vivo studies often employ prenatal exposure models in rodents. For example, Sprague-Dawley rats are dosed orally (100–500 mg/kg/day) during gestation days 6–20, followed by evaluation of fetal malformations, organ weights, and histopathology . Endpoints like testicular cell apoptosis (via TUNEL assay) and DNA damage (via comet assay) are quantified to assess genotoxicity. Controls must include vehicle-only groups and comparative phthalates (e.g., di-n-hexyl phthalate) to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?

Discrepancies often arise from metabolic differences (e.g., hepatic conversion in vivo vs. static cell cultures). A tiered approach is recommended:

  • Step 1: Compare metabolite profiles using LC-MS/MS to identify active/toxic derivatives .
  • Step 2: Conduct parallel in vitro (e.g., HepG2 cells) and in vivo (rodent) studies with matched dosing regimes.
  • Step 3: Apply pharmacokinetic modeling to extrapolate in vitro results to in vivo exposure scenarios .
    For example, Ahbab et al. (2017) demonstrated that di-n-hexyl phthalate’s teratogenicity in rats was not replicated in vitro without metabolic activation .

Q. What methodologies are critical for assessing the cumulative risk of this compound with co-occurring phthalates?

Cumulative risk assessment requires:

  • Exposure Biomarkers: Quantify urinary metabolites (e.g., mono-2-ethylhexyl phthalate) via high-resolution mass spectrometry .
  • Additivity Models: Use dose-addition or response-addition frameworks to evaluate synergistic effects, particularly for endocrine disruption .
  • Population Data: Integrate NHANES-like datasets to stratify risks by demographic variables (e.g., age, sex) .
    Current gaps include limited data on interaction thresholds and non-monotonic dose responses, necessitating longitudinal cohort studies .

Q. How can mechanistic studies elucidate the role of this compound in oxidative stress and mitochondrial dysfunction?

Advanced approaches include:

  • Transcriptomics: RNA-seq of exposed tissues (e.g., liver, testes) to identify dysregulated pathways (e.g., Nrf2/ARE signaling) .
  • Metabolomics: LC-MS-based profiling to detect oxidative stress markers (e.g., 8-OHdG, malondialdehyde) .
  • In Silico Modeling: Molecular docking to predict interactions with mitochondrial complexes (e.g., Complex I) .
    Studies should validate findings using CRISPR-edited cell lines to confirm gene-specific effects.

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships in phthalate toxicity studies?

  • Nonlinear Regression: Fit data to Hill or Weibull models to estimate EC₅₀ values and threshold doses.
  • Benchmark Dose (BMD) Modeling: Preferred over NOAEL/LOAEL for risk assessment, as it utilizes full dose-response curves .
  • Multivariate Adjustments: Control for confounders (e.g., body weight, co-exposures) using mixed-effects models .
    Raw data should be archived in repositories like Figshare, with processed datasets included in supplementary materials .

Q. How should researchers address variability in phthalate stability during sample storage and processing?

  • Storage Conditions: Use amber glass vials at −80°C to prevent photodegradation; avoid PVC-containing labware .
  • Quality Controls: Spike samples with deuterated internal standards (e.g., d4-diethyl phthalate) to monitor recovery .
  • Stability Tests: Conduct time-course experiments to establish maximum storage durations under different conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.